molecular formula C12H12N2 B1344150 (4-(Pyridin-2-yl)phenyl)methanamine CAS No. 294647-97-5

(4-(Pyridin-2-yl)phenyl)methanamine

Cat. No.: B1344150
CAS No.: 294647-97-5
M. Wt: 184.24 g/mol
InChI Key: BXHXBVNRKRXSHM-UHFFFAOYSA-N
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Description

(4-(Pyridin-2-yl)phenyl)methanamine is an organic compound with the molecular formula C12H12N2 It is a derivative of methanamine where the amine group is attached to a phenyl ring substituted with a pyridin-2-yl group

Mechanism of Action

Mode of Action

It has been suggested that it may be involved in oxidation reactions . The compound may interact with its targets, leading to changes at the molecular level. More detailed studies are required to understand the precise interactions and resulting changes.

Biochemical Pathways

It’s possible that the compound may influence various pathways due to its potential role in oxidation reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-(Pyridin-2-yl)phenyl)methanamine . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-2-yl)phenyl)methanamine typically involves the reaction of 4-bromobenzylamine with 2-pyridylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-2-yl)phenyl)methanamine undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(Pyridin-2-yl)phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties

Comparison with Similar Compounds

Similar Compounds

  • (4-(Pyridin-3-yl)phenyl)methanamine
  • (4-(Pyridin-4-yl)phenyl)methanamine
  • (4-(Pyridin-2-yl)phenyl)ethanamine

Uniqueness

(4-(Pyridin-2-yl)phenyl)methanamine is unique due to the specific positioning of the pyridinyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and biochemical properties compared to its analogs .

Properties

IUPAC Name

(4-pyridin-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHXBVNRKRXSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624953
Record name 1-[4-(Pyridin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294647-97-5
Record name 1-[4-(Pyridin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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